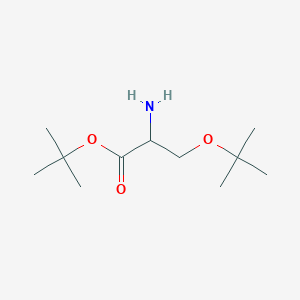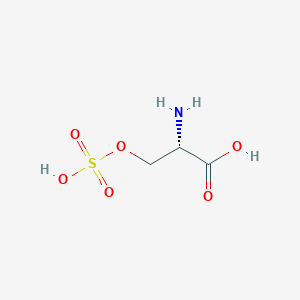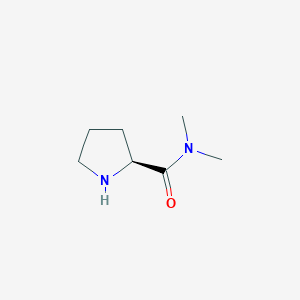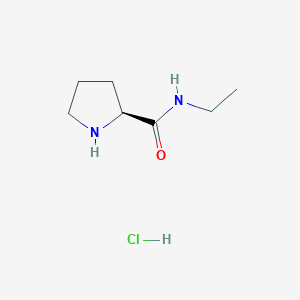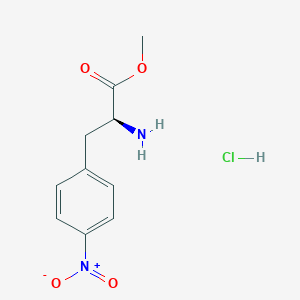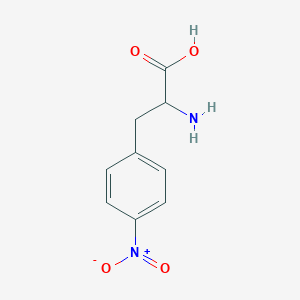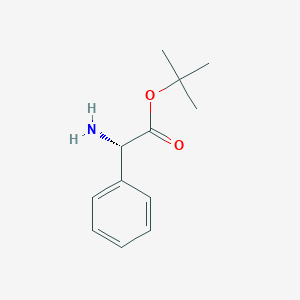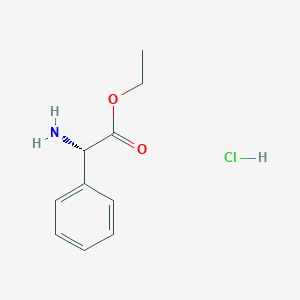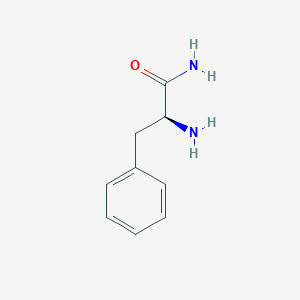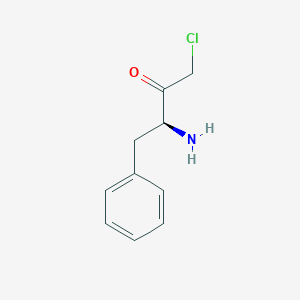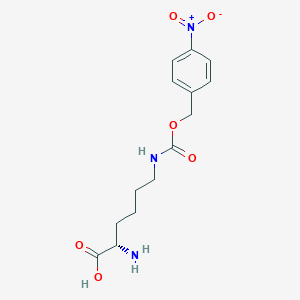
H-Lys(4-nitro-Z)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Lys(4-nitro-Z)-OH: is a synthetic compound that belongs to the class of modified amino acids. It is characterized by the presence of a lysine residue with a 4-nitrobenzyloxycarbonyl (4-nitro-Z) protecting group. This compound is often used in peptide synthesis and biochemical research due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Lys(4-nitro-Z)-OH typically involves the protection of the lysine amino group with the 4-nitrobenzyloxycarbonyl group. The process can be summarized as follows:
Protection of Lysine: Lysine is reacted with 4-nitrobenzyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of the 4-nitro-Z protected lysine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lysine and 4-nitrobenzyl chloroformate are reacted in industrial reactors.
Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反应分析
Types of Reactions: H-Lys(4-nitro-Z)-OH undergoes various chemical reactions, including:
Deprotection: The 4-nitro-Z group can be removed under mild acidic conditions, yielding free lysine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products:
Deprotection: Free lysine.
Substitution: Lysine derivatives with substituted functional groups.
Reduction: Lysine with an amino group in place of the nitro group.
科学研究应用
H-Lys(4-nitro-Z)-OH has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biochemical Research: The compound is used to study enzyme-substrate interactions and protein modifications.
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive peptides and pharmaceutical compounds.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of H-Lys(4-nitro-Z)-OH involves its role as a protected amino acid in peptide synthesis. The 4-nitro-Z group protects the lysine amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free lysine can participate in further reactions, such as peptide bond formation.
相似化合物的比较
H-Lys(2-chloro-Z)-OH: Lysine with a 2-chlorobenzyloxycarbonyl protecting group.
H-Lys(4-methoxy-Z)-OH: Lysine with a 4-methoxybenzyloxycarbonyl protecting group.
H-Lys(4-bromo-Z)-OH: Lysine with a 4-bromobenzyloxycarbonyl protecting group.
Uniqueness: H-Lys(4-nitro-Z)-OH is unique due to the presence of the 4-nitrobenzyloxycarbonyl group, which provides specific reactivity and stability. The nitro group can undergo reduction and substitution reactions, offering versatility in chemical synthesis.
属性
IUPAC Name |
(2S)-2-amino-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6/c15-12(13(18)19)3-1-2-8-16-14(20)23-9-10-4-6-11(7-5-10)17(21)22/h4-7,12H,1-3,8-9,15H2,(H,16,20)(H,18,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTCOKGMBIHVBJ-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NCCCCC(C(=O)O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)NCCCC[C@@H](C(=O)O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

